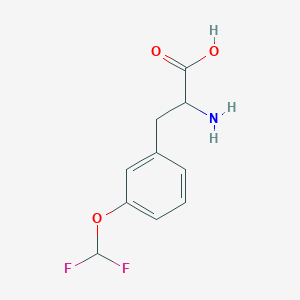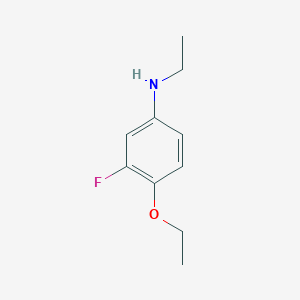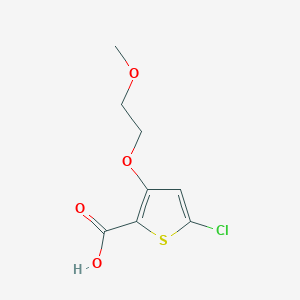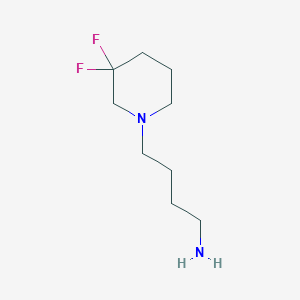
tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a complex organic compound with a molecular formula of C16H23BrN2O3. This compound is notable for its unique structure, which includes a piperidine ring, a brominated pyridine moiety, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with tert-butyl chloroformate under basic conditions to form tert-butyl piperidine-1-carboxylate.
-
Bromination of Pyridine: : The next step involves the bromination of 4-methylpyridine. This is usually done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 5-bromo-4-methylpyridine.
-
Coupling Reaction: : The final step is the coupling of the brominated pyridine with the piperidine intermediate. This is typically done using a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyridine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).
-
Substitution: : The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: Pd/C with H2 gas.
Substitution: NaN3 in DMF or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of azides or thiol-substituted products.
科学研究应用
Chemistry
In chemistry, tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine moiety can engage in halogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((phenylamino)piperidine-1-carboxylate)
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the brominated pyridine moiety. This feature enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H25BrN2O3 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3 |
InChI 键 |
YZGWFNAVSKDNJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)

![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)

![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)


![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

